REACTION_CXSMILES
|
C[C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([CH:11]([N:15]=[N:16][C:17]2[CH:22]=[CH:21][C:20]([C:23]3[CH:28]=[CH:27][C:26]([N:29]=[N:30][CH:31]([C:35]([NH:37][C:38]4[CH:43]=[CH:42][C:41](C)=[CH:40][C:39]=4C)=[O:36])[C:32]([CH3:34])=[O:33])=[C:25]([Cl:46])[CH:24]=3)=[CH:19][C:18]=2[Cl:47])[C:12]([CH3:14])=[O:13])=[O:10])=[C:4](C)[CH:3]=1.C(NC1C=CC=CC=1)(=O)CC(C)=O>>[CH3:34][C:32]([CH:31]([N:30]=[N:29][C:26]1[CH:27]=[CH:28][C:23]([C:20]2[CH:21]=[CH:22][C:17]([N:16]=[N:15][CH:11]([C:9]([NH:8][C:5]3[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=3)=[O:10])[C:12]([CH3:14])=[O:13])=[C:18]([Cl:47])[CH:19]=2)=[CH:24][C:25]=1[Cl:46])[C:35]([NH:37][C:38]1[CH:39]=[CH:40][CH:41]=[CH:42][CH:43]=1)=[O:36])=[O:33]
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Name
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|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=C(C=C(C=C4)C)C)Cl)Cl)C
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Name
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Quantity
|
41.1 g
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Type
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reactant
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Smiles
|
C(CC(=O)C)(=O)NC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
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Smiles
|
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4)Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |